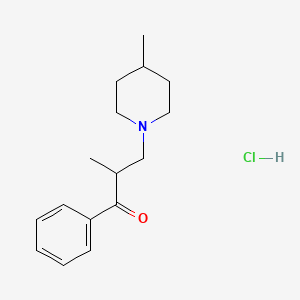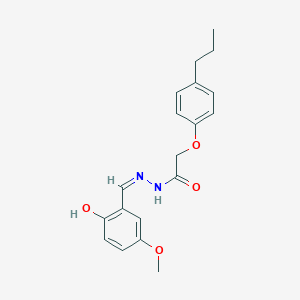
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride, also known as MPPP, is a synthetic chemical compound that belongs to the class of phenethylamines. It is a potent psychostimulant that has been used in scientific research to study the mechanisms of action of other similar compounds. MPPP has been synthesized using various methods, and its effects on the biochemical and physiological processes of the body have been extensively studied.
Wirkmechanismus
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride acts as a potent psychostimulant by increasing the release of dopamine and serotonin neurotransmitters in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to a feeling of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood. This compound has been shown to have neurotoxic effects on dopamine neurons in the brain, leading to a decrease in dopamine levels over time.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has several advantages for use in lab experiments. It is a potent psychostimulant that can be used to study the effects of similar compounds on the central nervous system. It is also a reference compound that can be used to compare the effects of other compounds. However, this compound has several limitations for use in lab experiments. It is highly addictive and can lead to dependence and withdrawal symptoms. It also has neurotoxic effects on dopamine neurons in the brain, which can limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. One direction is to study the effects of this compound on other neurotransmitter systems, such as norepinephrine and acetylcholine. Another direction is to study the long-term effects of this compound on the brain and behavior. Further research is needed to develop safer and more effective psychostimulants for use in the treatment of certain medical conditions.
Synthesemethoden
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride can be synthesized through various methods, including the Leuckart-Wallach reaction, the Friedel-Crafts reaction, and the reductive amination reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and hydrochloric acid to produce this compound. The Friedel-Crafts reaction involves the reaction of benzene with propionyl chloride and aluminum chloride to produce phenylpropanone, which is then reacted with 4-methylpiperidine to produce this compound. The reductive amination reaction involves the reaction of phenylacetone with methylamine and sodium borohydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been used in scientific research to study the mechanisms of action of other similar compounds, such as amphetamines and cathinones. It has been used as a reference compound to compare the effects of other compounds on the central nervous system. This compound has also been used to study the effects of psychostimulants on dopamine and serotonin neurotransmission.
Eigenschaften
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-8-10-17(11-9-13)12-14(2)16(18)15-6-4-3-5-7-15;/h3-7,13-14H,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPAPJACYHRRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,3-dimethoxybenzyl)-2-(2-thienylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6059037.png)

![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6059048.png)
![7-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6059053.png)
![1-(3-chlorophenyl)-4-[1-(2,5-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6059063.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6059066.png)
![1-(2-phenylethyl)-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6059067.png)
![ethyl 2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6059069.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6059071.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6059082.png)

![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6059098.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6059123.png)
![2,4-dihydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6059137.png)